![molecular formula C16H15ClN6 B2618637 6-Chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)quinazolin-4-amine CAS No. 2415621-21-3](/img/structure/B2618637.png)
6-Chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)quinazolin-4-amine
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Description
Molecular Structure Analysis
The molecular structure of “6-Chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)quinazolin-4-amine” is defined by its molecular formula, C16H15ClN6. Unfortunately, specific details about its molecular structure are not available in the search results.Mechanism of Action
While the specific mechanism of action for “6-Chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)quinazolin-4-amine” is not available, quinazoline derivatives have been associated with the inhibition of the phosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis .
properties
IUPAC Name |
6-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6/c1-22(12-8-23(9-12)15-7-18-4-5-19-15)16-13-6-11(17)2-3-14(13)20-10-21-16/h2-7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNWTCBMMIDGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine |
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